Mitapivat Sulfate
Description
Properties
CAS No. |
2151847-10-6 |
|---|---|
Molecular Formula |
C48H60N8O13S3 |
Molecular Weight |
1053.2 g/mol |
IUPAC Name |
bis(N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide);sulfuric acid;trihydrate |
InChI |
InChI=1S/2C24H26N4O3S.H2O4S.3H2O/c2*29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22;1-5(2,3)4;;;/h2*1-5,8-12,18,26H,6-7,13-17H2;(H2,1,2,3,4);3*1H2 |
InChI Key |
DMRIPASJCJRBMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.O.O.O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG-348 sulfate hydrate, Mitapivat sulfate |
Origin of Product |
United States |
Preparation Methods
The preparation of mitapivat sulfate involves several synthetic routes and reaction conditions. One method includes the formation of solid-state forms such as mitapivat hemisulfate, mitapivat hydrochloride, mitapivat phosphate, and co-crystals with ascorbic acid and adipic acid . The process involves controlling the conditions under which these solid forms are obtained to influence their properties . Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Mitapivat sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is primarily metabolized by multiple cytochrome P450 enzymes, including CYP3A4, CYP1A2, CYP2C8, and CYP2C9 . Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the conversion of this compound into its active metabolites. The major products formed from these reactions are the metabolites that contribute to its therapeutic effects .
Scientific Research Applications
Mitapivat sulfate has a wide range of scientific research applications. In medicine, it is used to treat hemolytic anemia in adults with pyruvate kinase deficiency . It has also been investigated for its potential therapeutic effects in other hereditary red blood cell disorders, such as sickle cell disease and thalassemia . In biology, this compound is used to study the glycolytic pathway and the role of pyruvate kinase in red blood cell metabolism . In chemistry, it serves as a model compound for studying enzyme activation and allosteric modulation . Additionally, this compound has industrial applications in the development of new drugs targeting metabolic disorders .
Mechanism of Action
Mitapivat sulfate exerts its effects by binding to and activating pyruvate kinase, an enzyme involved in the glycolytic pathway . This activation enhances glycolytic pathway activity, leading to increased adenosine triphosphate (ATP) levels and reduced 2,3-diphosphoglycerate (2,3-DPG) levels . The increased ATP production improves the energy status of red blood cells, extending their lifespan and reducing hemolysis . The molecular targets and pathways involved include the pyruvate kinase enzyme and the glycolytic pathway .
Comparison with Similar Compounds
Key Research Findings
Efficacy in PKD
Advantages Over Existing Therapies
- Oral Administration : Unlike transfusions or luspatercept (subcutaneous), mitapivat offers convenience .
- Disease-Modifying : Addresses root metabolic defects, whereas splenectomy and transfusions are palliative .
- Broad Spectrum: Potential efficacy across multiple rare anemias vs. condition-specific agents like voxelotor (SCD-only) .
Q & A
Q. What are the primary pharmacological mechanisms of mitapivat sulfate, and how are they validated in preclinical models?
this compound, a pyruvate kinase-R (PKR) activator, enhances erythrocyte ATP production by stabilizing PKR in its active form. Preclinical validation typically employs in vitro erythrocyte assays to measure ATP levels and PKR activity under hypoxic conditions, followed by in vivo studies using murine models of pyruvate kinase deficiency (PKD). Key methodologies include:
- ATP Quantification : Luminescence-based assays (e.g., CellTiter-Glo®) in erythrocyte lysates .
- PKR Activity Assays : Spectrophotometric measurement of NADH consumption in enzyme kinetics studies .
- Animal Models : Transgenic mice with PKLR mutations, monitored for hematologic parameters (e.g., hemoglobin, reticulocyte count) .
Q. What standard assays are used to assess this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- PK Studies : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies plasma concentrations across timepoints post-administration. Key parameters include Cmax, Tmax, and AUC0–24h .
- PD Markers : Erythrocyte ATP levels (via luminescence) and 2,3-DPG concentrations (via enzymatic assays) correlate with PKR activation .
- Dose Optimization : Non-linear mixed-effects modeling (NONMEM) integrates PK/PD data to predict therapeutic windows .
Advanced Research Questions
Q. How can researchers design a robust clinical trial for this compound in rare hematologic disorders, considering limited patient cohorts?
Apply the PICOT framework to structure trial parameters:
- Population (P) : Adults with genetically confirmed PKD (e.g., PKLR mutations).
- Intervention (I) : Oral this compound (5–50 mg BID).
- Comparison (C) : Placebo or standard care (e.g., transfusions).
- Outcome (O) : Hemoglobin change from baseline, transfusion reduction.
- Time (T) : 24-week efficacy endpoint. Use adaptive trial designs (e.g., Bayesian methods) to adjust dosing arms based on interim PK/PD analyses .
Q. How should contradictory data on this compound’s efficacy in non-PKD anemias be analyzed?
- Data Triangulation : Compare results across study types (e.g., in vitro, animal models, early-phase trials). For example, if mitapivat shows efficacy in β-thalassemia mice but not in human trials, assess interspecies PKR isoform expression differences via RNA-seq .
- Confounder Adjustment : Use multivariate regression to control for variables like baseline hemoglobin, iron overload status, and concomitant therapies .
- Mechanistic Studies : Apply CRISPR-Cas9 to engineer erythroid cell lines with varying PKR activity and test drug response .
Q. What methodologies are recommended for investigating this compound’s off-target effects in long-term use?
- Proteomic Profiling : Mass spectrometry-based screens (e.g., TMT labeling) to identify aberrantly expressed proteins in treated vs. untreated erythrocytes .
- Transcriptomic Analysis : Single-cell RNA sequencing (scRNA-seq) of bone marrow cells to detect clonal hematopoiesis risks .
- In Silico Predictions : Molecular docking simulations to assess mitapivat’s binding affinity to non-PKR targets (e.g., other kinase domains) .
Data Presentation and Reproducibility Guidelines
Q. How should this compound research data be structured in publications to ensure reproducibility?
Follow IMRaD (Introduction, Methods, Results, and Discussion) and include:
- Tables : Summarize PK parameters (Table 1) and adverse event rates (Table 2) with descriptive titles and footnotes .
- Figures : Dose-response curves (Figure 1) with error bars for SEM and p-values. Use Prism® or R/ggplot2 for clarity .
- Supplementary Data : Raw LC-MS/MS chromatograms, CRISPR sgRNA sequences, and statistical code (e.g., R/Python scripts) .
Table 1. Example PK Parameters for this compound
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0–24h (ng·h/mL) |
|---|---|---|---|
| 5 | 120 ± 15 | 2.0 ± 0.5 | 980 ± 120 |
| 20 | 450 ± 40 | 1.8 ± 0.3 | 3600 ± 300 |
| Data derived from Phase I trials . |
Resource and Database Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
